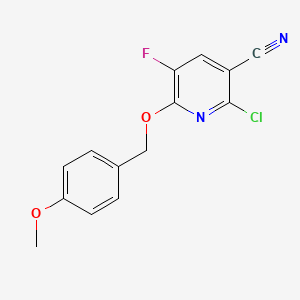![molecular formula C13H18O2 B12069408 [3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)
[3-(Cyclopentylmethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyclopentylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It features a phenyl ring substituted with a cyclopentylmethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available phenol derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of [3-(Cyclopentylmethoxy)phenyl]methanal or [3-(Cyclopentylmethoxy)phenyl]methanoic acid.
Reduction: Formation of [3-(Cyclopentylmethoxy)phenyl]methane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with various enzymes and proteins.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which [3-(Cyclopentylmethoxy)phenyl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The cyclopentylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
[3-(Cyclohexylmethoxy)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
[3-(Cyclopentylmethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Structural Features: The presence of the cyclopentylmethoxy group provides unique steric and electronic properties.
Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[3-(cyclopentylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-6-3-7-13(8-12)15-10-11-4-1-2-5-11/h3,6-8,11,14H,1-2,4-5,9-10H2 |
InChI Key |
DXUGGDHSRSQBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)




![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)


